molecular formula C6H12O4 B117367 Methyl-2-deoxy-beta-L-erythro-pentofuranose CAS No. 144301-85-9

Methyl-2-deoxy-beta-L-erythro-pentofuranose

Cat. No.: B117367
CAS No.: 144301-85-9
M. Wt: 148.16 g/mol
InChI Key: NVGJZDFWPSOTHM-SRQIZXRXSA-N
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Description

Methyl-2-deoxy-beta-L-erythro-pentofuranose is an organic compound with the chemical formula C6H12O4. It is a solid crystalline substance that appears white to light yellow in color. This compound contains five carbon atoms and one oxygen atom in its chemical structure . It is known for its biological activities, including antibacterial and antiviral properties .

Preparation Methods

Methyl-2-deoxy-beta-L-erythro-pentofuranose can be synthesized through various chemical methods. One common approach involves the use of oxidation-reduction reactions, where specific reagents are employed to achieve the desired transformation . Additionally, the compound can be prepared using amino carbamate compounds and cyanate compounds . Industrial production methods may involve large-scale chemical synthesis techniques, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

Methyl-2-deoxy-beta-L-erythro-pentofuranose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Properties

IUPAC Name

(2S,3R,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGJZDFWPSOTHM-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@@H](O1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001267295
Record name Methyl 2-deoxy-β-L-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144301-85-9
Record name Methyl 2-deoxy-β-L-erythro-pentofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144301-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-deoxy-β-L-erythro-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001267295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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